molecular formula C22H21NOS3 B15037773 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B15037773
M. Wt: 411.6 g/mol
InChI Key: HXXWMEMEWHYHHO-UHFFFAOYSA-N
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Description

1-Phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a heterocyclic compound featuring a fused dithioloquinoline core. Its structure includes:

  • Substituents: Tetramethyl groups (4,4,6,8-tetramethyl) on the quinoline ring, enhancing steric bulk and possibly improving metabolic stability. 1-Thioxo group, which introduces a sulfur atom at position 1, influencing electronic properties and reactivity. Phenyl-ethanone side chain at position 5, providing a lipophilic aromatic group that may enhance binding affinity in biological systems.

This compound is synthesized via condensation reactions involving α-halogenated ketones and dithioloquinoline precursors, as seen in analogous procedures . Structural confirmation relies on techniques like NMR, HRMS (e.g., Figure S15–S16 in ), and crystallography using software such as SHELX .

Properties

Molecular Formula

C22H21NOS3

Molecular Weight

411.6 g/mol

IUPAC Name

1-phenyl-2-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C22H21NOS3/c1-13-10-14(2)19-16(11-13)18-20(26-27-21(18)25)22(3,4)23(19)12-17(24)15-8-6-5-7-9-15/h5-11H,12H2,1-4H3

InChI Key

HXXWMEMEWHYHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2CC(=O)C4=CC=CC=C4)(C)C)SSC3=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thioxo group and the phenyl group. Common reagents used in these reactions include sulfur-containing compounds, phenylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Here's a detailed overview of the applications of the compound 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone, incorporating research findings from verified sources.

Note: The search results indicate two similar compounds, 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone and this compound, with potential applications. Care should be taken to differentiate between them.

Properties and Structure

This compound is a complex organic compound featuring a quinoline core fused with a dithiolo moiety. Key characteristics include:

  • Molecular Formula: C22H21NOS3C_{22}H_{21}NOS_3
  • Molecular Weight: 411.6 g/mol
  • The presence of thioxo and phenyl groups enhances its reactivity and potential biological activity.

Potential Applications

This compound is investigated for various applications, including:

Anticancer Agent

  • Preliminary studies suggest it exhibits notable biological activities and has been identified as a potential anticancer agent through screening assays against multicellular spheroids.
  • Its structure suggests interactions with biological targets, including protein kinases and enzymes involved in cancer progression.
  • Related 5H-[1,2]dithiolo[3,4-c]quinoline derivatives show potential anticancer activity.

Research Reagent

  • The compound, 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone, is for non-human research only and not for therapeutic or veterinary use.

Data Table: Related Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
4-(dimethylamino)-2-methylphenolContains phenolic groupAntimicrobial properties
5H-[1,2]dithiolo[3,4-c]quinoline derivativesSimilar quinoline structurePotential anticancer activity
Thioxo derivativesThioxo functional groupVarious biological activities

Mechanism of Action

The mechanism of action of 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thioxo group and quinoline core play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Effects
Target Compound 4,4,6,8-tetramethyl, phenyl-ethanone Not explicitly provided (estimated ~C25H25NOS3) ~450 High steric hindrance; potential for enhanced lipophilicity and metabolic stability.
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-...ethanone 8-ethoxy, 4,4-dimethyl C16H17NO2S3 351.497 Ethoxy group improves solubility; reduced steric bulk compared to tetramethyl analogs.
2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-...ethanone 4-chlorophenoxy, 8-methoxy, 4,4-dimethyl C21H18ClNO3S3 464.02 Chlorophenoxy group enhances electron-withdrawing effects; higher molar mass may influence pharmacokinetics.
Cyclopropyl-(4,4,6,8-tetramethyl-1-thioxo-...methanone Cyclopropyl-carbonyl, 4,4,6,8-tetramethyl C20H21NOS3 387.57 Cyclopropyl group reduces steric hindrance vs. phenyl; may alter binding interactions in biological targets.
2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-...ethanone 4-ethylphenoxy, 8-methoxy, 4,4-dimethyl C22H23NO3S3 453.61 Ethylphenoxy substitution increases hydrophobicity; methoxy group enhances electron density on the quinoline ring.

Physicochemical Properties

  • Density and Boiling Points: Derivatives with chlorophenoxy groups (e.g., ) exhibit predicted densities of ~1.49 g/cm³ and high boiling points (~713°C), indicating thermal stability . The target compound’s tetramethyl groups likely increase density compared to dimethyl analogs.
  • pKa Values: The 4-chlorophenoxy derivative has a predicted pKa of -0.63, suggesting strong acidity at the thione sulfur . The target compound may exhibit similar behavior.

Challenges and Limitations

  • Synthetic Complexity : Steric hindrance from tetramethyl groups may lower reaction yields, requiring optimized conditions .
  • Solubility: High lipophilicity (e.g., from phenyl or ethylphenoxy groups) could limit aqueous solubility, necessitating formulation strategies.

Biological Activity

1-Phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound notable for its potential biological activities. Its structure features a quinoline core fused with a dithiolo moiety, which contributes to its unique chemical properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C22H21NOS3C_{22}H_{21}NOS_3 with a molecular weight of approximately 411.6 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC22H21NOS3C_{22}H_{21}NOS_3
Molecular Weight411.6 g/mol
Density1.35 g/cm³ (predicted)
Boiling Point617.1 °C (predicted)

Anticancer Activity

Preliminary studies suggest that this compound exhibits notable anticancer properties . Screening assays against multicellular spheroids indicated that the compound may interact with various biological targets involved in cancer progression. Specifically:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells by interacting with protein kinases and other enzymes critical for cancer cell survival and proliferation .

Antimicrobial and Antifungal Activity

Research has also indicated that derivatives related to this compound possess antimicrobial and antifungal properties . Some findings include:

  • Compounds derived from the dithioloquinoline structure exhibited antimicrobial activity exceeding that of standard antibiotics like ampicillin and streptomycin .
  • Antifungal activity was noted to be higher than that of reference drugs such as ketoconazole and bifonazole .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. The results suggest that its anti-inflammatory activity is comparable to or exceeds that of indomethacin, a well-known anti-inflammatory drug .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds with similar structures:

  • Synthesis and Evaluation : A study synthesized various derivatives of quinoline and evaluated their anticancer activity against MCF-7 breast cancer cells using MTT assays. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics .
  • Hybrid Molecules : Research involving hybrid molecules containing dithioloquinoline structures revealed significant inhibitory effects on several protein kinases implicated in cancer signaling pathways .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example:

  • Reagent stoichiometry : Adjust molar ratios of precursors (e.g., α,β-unsaturated ketones and hydrazine derivatives) to minimize side products .
  • Catalyst selection : Use glacial acetic acid as a solvent and catalyst for cyclocondensation reactions under reflux (4–6 hours), as demonstrated in analogous quinoline derivatives .
  • Purification : Recrystallization from ethanol or THF enhances purity .

Table 1: Comparative Reaction Conditions from Literature

Parameter (2014) (2008)
SolventGlacial acetic acidChloroform
TemperatureReflux (~110°C)Room temperature
Reaction Time4 hours24 hours
Yield65–70%35–40%

Q. What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify thioxo (C=S) and carbonyl (C=O) stretches (e.g., 1650–1750 cm⁻¹ for ketones, 1100–1250 cm⁻¹ for C=S) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How is preliminary biological screening conducted for this compound?

Methodological Answer:

  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution methods .
  • Dose-response curves : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Control experiments : Compare activity with structurally similar compounds (e.g., pyrazolone or thiophene derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the dithioloquinoline ring formation?

Methodological Answer:

  • Computational modeling : Use DFT calculations to analyze electron density distributions at reaction sites, predicting favorable cyclization pathways .
  • Isotopic labeling : Track sulfur and nitrogen atoms via 34S^{34}S- or 15N^{15}N-labeled precursors to confirm intermediate steps .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., thiolactam formation) .

Q. How can contradictory bioactivity data from different studies be resolved?

Methodological Answer:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity before testing .
  • Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Meta-analysis : Compare SAR across studies (e.g., substituent effects on quinoline rings) to identify confounding factors .

Q. What advanced analytical techniques are required to resolve complex spectral overlaps?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments in aromatic and methyl groups .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P212_1/c) .
  • Tandem MS/MS : Characterize fragmentation pathways to confirm sulfur-containing moieties .

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